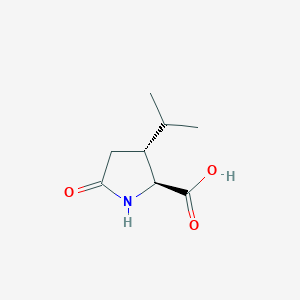
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters, which can be further transformed into the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in epimerization and retro-aldol reactions mediated by specific enzymes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like iron(III) ions for epimerization reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Epimerization can result in different stereoisomers of the compound.
Scientific Research Applications
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis . In biology, it serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and natural products . In medicine, it is investigated for its potential therapeutic effects and as a component in drug development . Industrially, it is used in the production of fine chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid include (2S,3R)-3-methylglutamate and other 3-substituted glutamate derivatives . These compounds share similar structural features and stereochemistry but differ in their specific substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific isopropyl group and the oxopyrrolidine ring, which confer distinct chemical and biological properties. Its stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2S,3R)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |
InChI Key |
WFQXXZJFCIOVCE-VDTYLAMSSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



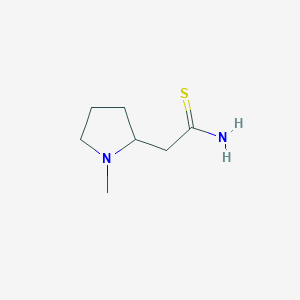
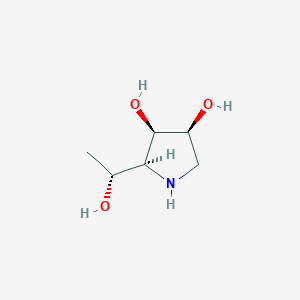
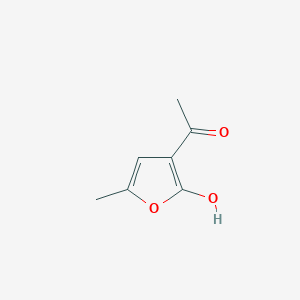



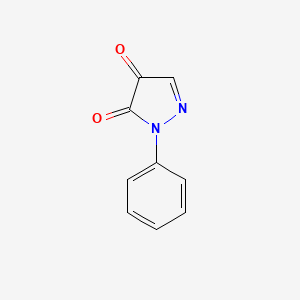
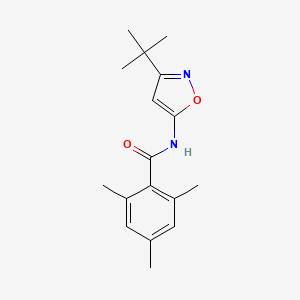
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
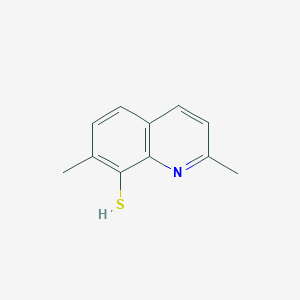
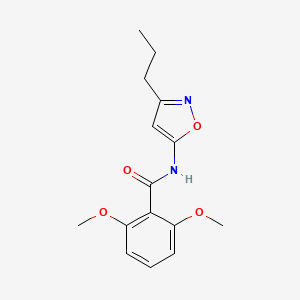
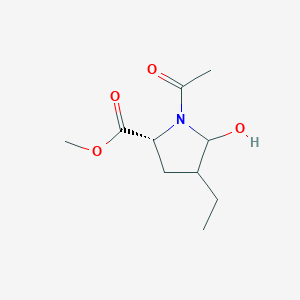
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)
